molecular formula C12H13N5O B2718194 N-(furan-2-ylmethyl)-2,8-dimethyl-7H-purin-6-amine CAS No. 105142-80-1

N-(furan-2-ylmethyl)-2,8-dimethyl-7H-purin-6-amine

Cat. No. B2718194
CAS RN: 105142-80-1
M. Wt: 243.27
InChI Key: QVMAAOGLHXZLEG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques like single crystal X-ray diffraction, NMR, FT-IR, and UV–Vis spectroscopic techniques . The dihedral angle between furan and pyridine rings in similar compounds is around 73.52 (14)° .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve the azomethine nitrogen and deprotonated enolized carbonyl oxygen . These compounds can form metal chelates in mono-, bi- and polydentate manner .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using techniques like density functional theory (DFT), which can provide information about the global reactivity and charge transfer property of the compound .

Scientific Research Applications

Synthesis of Healable Polyurethane

A study by Du et al. (2014) described the synthesis of linear polyurethane bearing pendant furan groups through the functionalization of primary mono-amine (furfuryl amine) as a chain extender. This approach led to the creation of cross-linked, healable polyurethane containing Diels-Alder bonds, demonstrating excellent thermal reversibility and mechanical properties. This research highlights the potential of furan derivatives in developing advanced materials with self-healing capabilities (Du et al., 2014).

Development of N-Alkylated Heterocycles

El-Essawy and Rady (2011) conducted research on the synthesis of various N-alkylated heterocycles, including triazoles, oxadiazoles, and thiadiazoles, starting from N-(furan-2-ylmethylidene)-4,6-dimethyl-1H-pyrazolo-[3,4-b]pyridine-3-amine. Their work demonstrates the versatility of furan derivatives in heterocyclic chemistry, contributing to the development of compounds with potential applications in various fields, such as agrochemicals and pharmaceuticals (El-Essawy & Rady, 2011).

Exploration of Furan Derivatives' Absorption Spectra

Abu-eittah and Hammed (1984) explored the electronic absorption spectra of furan derivatives, including N-(2-furylmethylene)amines. Their research provides insight into the electronic properties of furan derivatives, which could be relevant for the design of optical materials and sensors. The study demonstrates the "all planar" configuration of these molecules, allowing for substantial electronic state interaction, which is crucial for their optical properties (Abu-eittah & Hammed, 1984).

Catalytic Applications in Organic Synthesis

Bhunia et al. (2017) highlighted the effectiveness of N,N'-bis(furan-2-ylmethyl)oxalamide as a bidentate ligand in promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines. Their research points to the potential of furan derivatives in facilitating various organic transformations, enhancing the efficiency and selectivity of synthetic processes important in pharmaceutical manufacturing and materials science (Bhunia et al., 2017).

Safety And Hazards

Similar compounds can be harmful by inhalation, in contact with skin, and if swallowed . They should be handled only by those properly qualified in the handling and use of potentially hazardous chemicals .

Future Directions

The future directions of research on similar compounds could involve further exploration of their potential applications in medicinal chemistry, such as their antimicrobial, antihypertensive, and anti-diabetes mellitus properties .

properties

IUPAC Name

N-(furan-2-ylmethyl)-2,8-dimethyl-7H-purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O/c1-7-14-10-11(13-6-9-4-3-5-18-9)15-8(2)17-12(10)16-7/h3-5H,6H2,1-2H3,(H2,13,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVMAAOGLHXZLEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C(=NC(=N2)C)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-2,8-dimethyl-7H-purin-6-amine

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